molecular formula C8H15N3OS B13635590 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B13635590
M. Wt: 201.29 g/mol
InChI Key: VVVQHTUYVUGBHD-UHFFFAOYSA-N
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Description

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with 2-methoxyethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the triazole ring.

Scientific Research Applications

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, it may inhibit enzymes by binding to their active sites or interacting with essential cofactors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group.

    5-Isopropyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methoxyethyl group.

    4-(2-Methoxyethyl)-1,2,4-triazole-3-thiol: Similar structure but with different substitution patterns.

Uniqueness

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both isopropyl and methoxyethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3OS/c1-6(2)7-9-10-8(13)11(7)4-5-12-3/h6H,4-5H2,1-3H3,(H,10,13)

InChI Key

VVVQHTUYVUGBHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CCOC

Origin of Product

United States

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